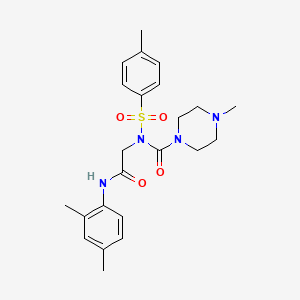

N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products of the compound .Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Bioactive Diketopiperazines and Derivatives

DKPs, cyclic dipeptides from two amino acids, have shown a wide range of bioactivities due to their rigid structure, chiral nature, and varied side chains. These include anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory, antibiotic activities, and more. The structural modifications in the DKP nucleus significantly impact their medicinal applications, suggesting a potential area of research for N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide due to its complex and bioactive-related structure (Wang et al., 2013).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid TOAC, a paramagnetic amino acid, has been incorporated into peptides to analyze backbone dynamics and secondary structure. This method, utilizing EPR spectroscopy and other techniques, has been pivotal in studying the interaction of peptides with membranes and their orientation. This research area might be relevant for studying derivatives like this compound in peptide-related research for understanding their biophysical and biochemical properties (Schreier et al., 2012).

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with structural similarities to the queried compound, have been scrutinized for their antituberculosis activity. These studies highlight the structural diversity of organotin moiety and their potential mechanism of action, which could inform research on this compound for similar biological applications (Iqbal et al., 2015).

Chemistry and Biochemistry of Acrylamide

While acrylamide is primarily known for its industrial applications and presence in heat-treated foods, the comprehensive review on its chemistry, biochemistry, metabolism, and toxicology offers insights into the handling and safety assessment of similar compounds. This knowledge base might be applicable to ensuring the safe handling and application of this compound in scientific research and its potential industrial applications (Friedman, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-5-8-20(9-6-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-10-7-18(2)15-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYUOABKKYDFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)C)C)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2466129.png)

![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2466141.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)